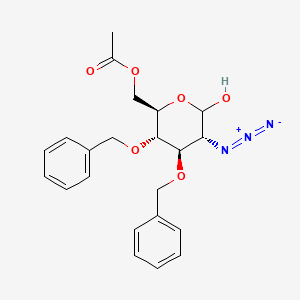
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate is a complex organic molecule featuring multiple functional groups, including azide, benzyloxy, hydroxyl, and ethanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate typically involves multiple steps. One common approach is to start with a tetrahydropyran derivative, which undergoes functionalization to introduce the azido, benzyloxy, and hydroxyl groups. The final step involves esterification to form the ethanoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation (Pd/C, H2) are common.
Substitution: Nucleophilic reagents such as NaN3 (Sodium azide) in polar aprotic solvents like DMSO (Dimethyl sulfoxide) are used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the azido group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents, particularly in drug delivery systems due to their ability to undergo specific chemical transformations.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate depends on its specific application. For instance, in bioorthogonal labeling, the azido group reacts with alkyne-containing molecules via the Huisgen cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-azido-3,4-dihydroxy-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with dihydroxy groups instead of benzyloxy.
(5-azido-3,4-bis(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl ethanoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of (5-azido-3,4-bis(benzyloxy)-6-hydroxytetrahydro-2H-pyran-2-yl)methyl ethanoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azido and benzyloxy groups provides versatility in synthetic modifications and potential biological activities.
Propriétés
Formule moléculaire |
C22H25N3O6 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3/t18-,19-,20-,21-,22?/m1/s1 |
Clé InChI |
GKZFEMRXZMCDPE-HDKZTWHISA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


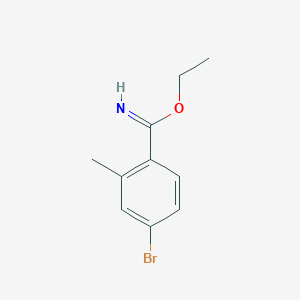
![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)



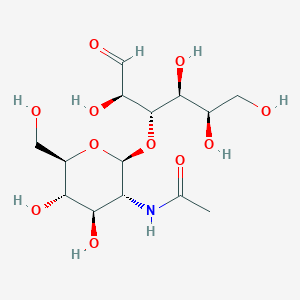

![2-[(4S)-4-[[(2S)-1-[2-[[(2R,3R)-2-amino-3-hydroxybutyl]amino]ethyl]pyrrolidin-2-yl]methylamino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[2-[2-[2-[2-[[(2S)-1-[2-[2-[4-(aminomethylamino)butylamino]ethylamino]ethylamino]-5-(diaminomethylideneamino)pentan-2-yl]amino]ethylamino]ethylamino]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-5-(diaminomethylideneamino)pentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentyl]guanidine](/img/structure/B12434267.png)
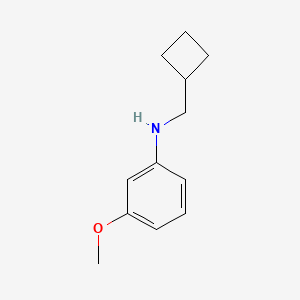

![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
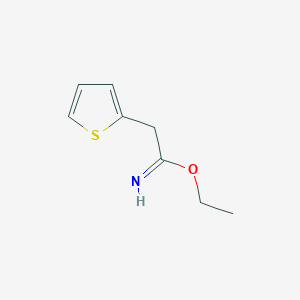
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
